molecular formula C12H13ClN2O2 B7476381 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

Cat. No. B7476381
M. Wt: 252.69 g/mol
InChI Key: GUVXDWAPSAZPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Mechanism of Action

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on mutant EGFR, with minimal impact on normal EGFR. This selectivity reduces the risk of side effects associated with traditional chemotherapy drugs. In addition, this compound has a relatively long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has several advantages for use in lab experiments, including its high potency and specificity for mutant EGFR. However, this compound is expensive and may not be readily available in all research settings.

Future Directions

There are several potential future directions for research involving N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide. These include investigating its efficacy in combination with other targeted therapies, exploring its use in other types of cancer, and investigating the mechanisms of resistance to this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in NSCLC patients.

Synthesis Methods

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-oxo-2-(azetidin-1-yl)acetate to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride, followed by a Mitsunobu reaction with 4-amino-5-chloro-2-fluoro benzoic acid to form the final product.

Scientific Research Applications

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with EGFR mutations. Several clinical trials have shown that this compound can effectively inhibit the growth of tumors and improve overall survival rates in these patients.

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-4-2-9(3-5-10)12(17)14-8-11(16)15-6-1-7-15/h2-5H,1,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVXDWAPSAZPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.